
2-(4-Aminoindolin-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminoindolin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system with an amino group at the 4-position and a methylacetamide group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoindolin-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or via direct amination reactions.
Attachment of the Methylacetamide Group: The final step involves the acylation of the indoline nitrogen with N-methylacetamide using acylating agents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Indoline: Utilizing efficient catalytic systems for the reduction of indole derivatives.
High-Yield Amination:
Scalable Acylation: Using robust acylation techniques to attach the methylacetamide group, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminoindolin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
Oxidation Products: Oxo derivatives of the indoline ring.
Reduction Products: Reduced forms of the indoline ring.
Substitution Products: Substituted derivatives with various functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
2-(4-Aminoindolin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminoindolin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Aminoindolin-1-yl)ethanone
- 1-(6-Amino-5-methoxyindolin-1-yl)ethanone
- 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Uniqueness
2-(4-Aminoindolin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylacetamide group on the indoline ring differentiates it from other similar compounds, potentially leading to unique interactions and activities.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-(4-amino-2,3-dihydroindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H15N3O/c1-13-11(15)7-14-6-5-8-9(12)3-2-4-10(8)14/h2-4H,5-7,12H2,1H3,(H,13,15) |
Clave InChI |
NGRMEEHQHDSBOE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1CCC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
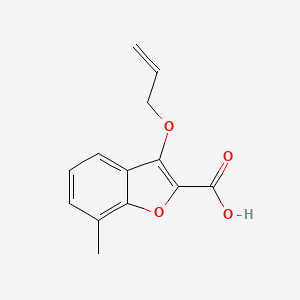
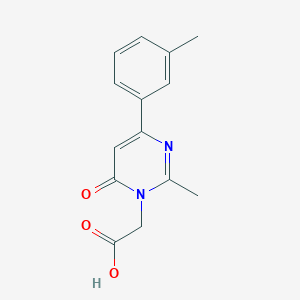

![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
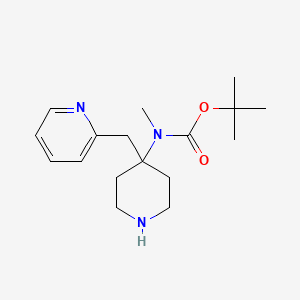


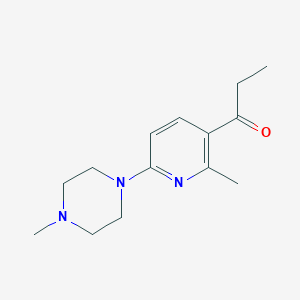
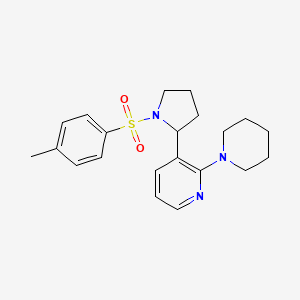
![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)


